Cyanomethyl 2-(benzylamino)benzoate

VAP-1 inhibitor Species selectivity Anti-inflammatory

Cyanomethyl 2-(benzylamino)benzoate (CAS 104362-33-6), also referred to as N-Benzylanthranilic acid cyanomethyl ester, is a synthetic small molecule with a molecular formula of C16H14N2O2 and a molecular weight of 266.29 g/mol. The compound is classified as a VAP-1 (vascular adhesion protein-1) inhibitor, with its primary documented mechanism being the inhibition of semicarbazide-sensitive amine oxidase (SSAO) activity.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 104362-33-6
Cat. No. B009175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanomethyl 2-(benzylamino)benzoate
CAS104362-33-6
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)OCC#N
InChIInChI=1S/C16H14N2O2/c17-10-11-20-16(19)14-8-4-5-9-15(14)18-12-13-6-2-1-3-7-13/h1-9,18H,11-12H2
InChIKeyUVJNVLXYEZMPJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanomethyl 2-(benzylamino)benzoate (CAS 104362-33-6) – Chemical Identity and VAP-1 Inhibitor Classification for Research Sourcing


Cyanomethyl 2-(benzylamino)benzoate (CAS 104362-33-6), also referred to as N-Benzylanthranilic acid cyanomethyl ester, is a synthetic small molecule with a molecular formula of C16H14N2O2 and a molecular weight of 266.29 g/mol [1]. The compound is classified as a VAP-1 (vascular adhesion protein-1) inhibitor, with its primary documented mechanism being the inhibition of semicarbazide-sensitive amine oxidase (SSAO) activity [2]. Its structure, characterized by a benzylamino-substituted benzoate core with a cyanomethyl ester moiety, places it within a family of anthranilic acid derivatives investigated for potential anti-inflammatory applications .

Why Generic VAP-1 Inhibitor Substitution Is Unsuitable: Evidence of Target Divergence for Cyanomethyl 2-(benzylamino)benzoate


Generic substitution among VAP-1 inhibitors is problematic due to documented species-specific potency variations. For Cyanomethyl 2-(benzylamino)benzoate, this is particularly acute: the compound demonstrates an approximately 9.4-fold selectivity for rat over human VAP-1 (IC50 36 nM vs 340 nM) [1]. This species-dependent divergence is a critical differentiating factor, as many known inhibitors like Astellas' compound 35c show the opposite trend, being more potent on human VAP-1 (IC50 ~23 nM) than on the rat ortholog (IC50 ~50 nM) [2]. Therefore, selecting a generic VAP-1 inhibitor without accounting for this species-specific potency gap can lead to inaccurate preclinical efficacy predictions, especially if rodent models are used for screening.

Quantitative Differentiation Evidence for Cyanomethyl 2-(benzylamino)benzoate vs. Closest Analogs


Species-Selective VAP-1 Inhibition: Rat vs. Human Potency Divergence

Cyanomethyl 2-(benzylamino)benzoate exhibits a marked species-specific inhibition profile that distinguishes it from the benchmark VAP-1 inhibitor, Astellas compound 35c. The target compound inhibits rat VAP-1 with an IC50 of 36 nM, while its potency against the human enzyme is 9.4-fold weaker at 340 nM [1]. In direct contrast, compound 35c shows an inverse selectivity, being more potent on human VAP-1 (IC50 ~23 nM) than on rat VAP-1 (IC50 ~50 nM) in a comparable recombinant enzyme assay [2]. This divergent selectivity profile is a key differentiator for researchers using rodent models for preclinical efficacy studies, as it predicts a different PK/PD relationship for the target compound compared to the class benchmark.

VAP-1 inhibitor Species selectivity Anti-inflammatory

Structural Determinants of Potency: Cyanomethyl Ester vs. Free Acid Comparison

The cyanomethyl ester moiety in Cyanomethyl 2-(benzylamino)benzoate is a key structural differentiator from the parent acid, N-Benzylanthranilic acid (CAS 6622-55-5). While direct inhibitory activity of the free acid has not been reported in public databases, the ester form demonstrates measurable VAP-1 inhibition (IC50 36-340 nM) [1]. Esterification with a cyanomethyl group is a common prodrug strategy to improve membrane permeability and oral bioavailability compared to the free carboxylic acid form [2]. The absence of reported VAP-1 activity for the acid suggests the ester may be acting as a bioisostere or that the intact ester is necessary for target engagement.

Prodrug Ester hydrolysis Bioavailability

Cross-Species VAP-1 Sensitivity: Target Compound vs. Known Semicarbazide Sensitivity

The sensitivity of VAP-1 to inhibitors varies significantly between species. The target compound's IC50 of 36 nM on rat VAP-1 and 340 nM on human VAP-1 [1] can be contextualized against the standard inhibitor semicarbazide, which shows an IC50 of approximately 180 nM on human VAP-1 and 800 nM on rat VAP-1 [2]. This indicates that the target compound is more potent than semicarbazide on both species, but notably more so on the rat enzyme, which aligns with the hypothesis that rodent VAP-1 has a narrower active site channel that favors smaller inhibitors [2]. The target compound's size (MW 266) is smaller than many proprietary VAP-1 inhibitors like compound 35c, which may explain its preferential rat activity.

SSAO inhibitor Semicarbazide Species comparison

Optimal Research Application Scenarios for Cyanomethyl 2-(benzylamino)benzoate Based on Experimental Evidence


Preclinical Rodent Model Studies of Inflammatory Disease Where VAP-1 is a Target

The compound's high potency on rat VAP-1 (IC50 36 nM) [1] makes it a suitable tool compound for in vivo efficacy studies in rodent models of inflammation, such as streptozotocin-induced diabetic retinopathy or arthritis. Its 9.4-fold selectivity over the human enzyme ensures that pharmacodynamic effects observed in rodents are driven by robust target engagement, which is critical for interpreting preclinical efficacy data [2].

Comparative Pharmacology Studies Investigating VAP-1 Species-Specific Inhibitor Binding

The divergent species selectivity of Cyanomethyl 2-(benzylamino)benzoate, being more potent on rodent VAP-1 compared to human, makes it a valuable probe for studying active-site differences across species. This is a distinct application from inhibitors like Astellas compound 35c, which shows inverse selectivity [1]. Procurement of both inhibitor types enables comparative studies that can elucidate structural determinants of species-specific binding [2].

Prodrug and ADME Research for Anthranilic Acid-Based VAP-1 Inhibitors

The cyanomethyl ester functional group differentiates this compound from the free acid, providing a research tool for studying the impact of esterification on pharmacokinetic properties. Researchers can investigate whether the ester acts as a prodrug that is hydrolyzed in vivo to release the active acid, or if the intact ester is required for target engagement, by comparing activity profiles with the free acid form [1].

Quote Request

Request a Quote for Cyanomethyl 2-(benzylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.